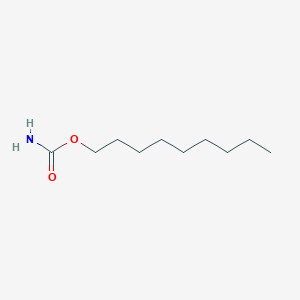

Nonyl carbamate

Description

Nonyl carbamate is an organocarbamate derivative characterized by a carbamate group (–O(CO)NH–) attached to a nonyl (C₉H₁₉) alkyl chain. Carbamates are widely recognized for their stability, tunable pharmacokinetics, and diverse biological activities, including acetylcholinesterase (AChE) inhibition, herbicidal action, and use in drug design . The nonyl chain confers enhanced lipophilicity, influencing its solubility, membrane permeability, and environmental persistence .

Propriétés

Numéro CAS |

6319-49-9 |

|---|---|

Formule moléculaire |

C10H21NO2 |

Poids moléculaire |

187.28 g/mol |

Nom IUPAC |

nonyl carbamate |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H2,11,12) |

Clé InChI |

ITCNMBZZNCMZMS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCOC(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nonyl carbamate can be synthesized through several methods:

Alcoholysis of Carbamoyl Chlorides: This method involves reacting carbamoyl chlorides with nonyl alcohol under controlled conditions to form nonyl carbamate.

Reaction with Chloroformates: Nonyl carbamate can also be prepared by reacting nonyl alcohol with chloroformates in the presence of a base.

Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with nonyl alcohol to form nonyl carbamate.

Industrial Production Methods

Industrial production of nonyl carbamate typically involves the continuous synthesis method, which utilizes carbon dioxide and amines. This method is environmentally friendly and efficient, providing high yields of nonyl carbamate .

Analyse Des Réactions Chimiques

Types of Reactions

Nonyl carbamate undergoes various chemical reactions, including:

Hydrolysis: Nonyl carbamate can be hydrolyzed under acidic or basic conditions to produce nonyl alcohol and carbamic acid.

Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.

Substitution: Nonyl carbamate can participate in substitution reactions, where the nonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using water and an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Nonyl alcohol and carbamic acid.

Oxidation: Oxidized derivatives of nonyl carbamate.

Substitution: Substituted carbamate derivatives.

Applications De Recherche Scientifique

Nonyl carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of nonyl carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . The carbamate functionality imposes conformational restrictions, enhancing its stability and effectiveness in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Alkyl Chain Length Variations

The biological activity of carbamates is highly sensitive to alkyl chain length. For example:

- Octyl (C₈) vs. Nonyl (C₉) vs. Decyl (C₁₀) Carbamates: In salicylanilide N-alkylcarbamates, octylcarbamate (6f) exhibited an IC₅₀ of 32.1 µmol/L against AChE, while nonylcarbamate (6g) showed reduced activity (IC₅₀ = 43.9 µmol/L). Activity peaked with decylcarbamate (6h) (IC₅₀ = 21.8 µmol/L), indicating an optimal chain length for enzyme interaction . Longer chains (e.g., decyl) enhance hydrophobic interactions with target proteins, but excessive length (e.g., undecyl) may sterically hinder binding .

Table 1: AChE Inhibition by N-Alkylcarbamates

| Compound | Alkyl Chain | IC₅₀ (µmol/L) |

|---|---|---|

| 6f | Octyl (C₈) | 32.1 |

| 6g | Nonyl (C₉) | 43.9 |

| 6h | Decyl (C₁₀) | 21.8 |

Carbamate vs. Ester Derivatives

Carbamates generally outperform esters in biological stability and target affinity:

- Indanone-Chalcone Hybrids: Carbamate derivatives (e.g., para-Cl-substituted) showed superior AChE inhibition compared to ester analogues due to stronger hydrogen bonding with residues like Tyr70 and MET801 .

- Hydrolysis Resistance: Nonyl carbamate’s stability under alkaline conditions surpasses methyl carbamate, which degrades rapidly in basic environments .

Aryl-Substituted Carbamates

- Phenylcarbamates: Nonyl phenylcarbamate (CAS 33689-71-3) has a fusion enthalpy of 28.07 kJ/mol, reflecting its crystalline stability . In contrast, 3-Tolyl-N-methylcarbamate (CAS 1129-41-5) is a commercial insecticide with higher water solubility due to its methyl and toluyl groups .

Physicochemical and Environmental Properties

Stability and Degradation

- Hydrolysis: Nonyl carbamate degrades via chemical hydrolysis, with rates influenced by pH and temperature. Alkaline conditions accelerate cleavage of the carbamate bond .

- Photodegradation : Sunlight exposure promotes decomposition, particularly in aquatic environments .

- Microbial Metabolism: Soil and aquatic microbes metabolize carbamates into non-toxic amines and alcohols, though the nonyl chain may slow this process .

Table 2: Degradation Pathways of Carbamates

| Pathway | Nonyl Carbamate | Methyl Carbamate |

|---|---|---|

| Alkaline Hydrolysis | Moderate | Rapid |

| Photodegradation | High | Moderate |

| Microbial Degradation | Slow | Fast |

Lipophilicity and Solubility

- The nonyl chain increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing aqueous solubility. This property makes Nonyl carbamate suitable for lipid-rich environments (e.g., cell membranes) but less ideal for systemic applications .

Toxicological and Environmental Considerations

- Endocrine Disruption Risk: While nonylphenol (a surfactant) is known for endocrine effects, Nonyl carbamate’s toxicity profile remains understudied. Structural analogues like decylcarbamate show low acute toxicity but require chronic exposure evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.